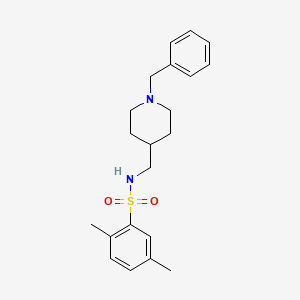

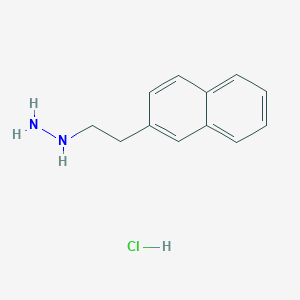

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

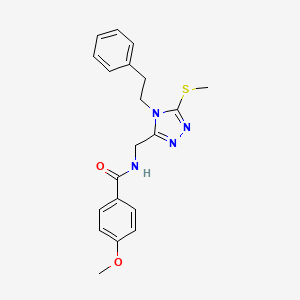

The compound N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine is a related compound . It’s a complex organic molecule with potential applications in pharmaceuticals .

Synthesis Analysis

In a study, the compound N′-(1-benzylpiperidin-4-yl)acetohydrazide was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . Another synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Molecular Structure Analysis

The crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .Chemical Reactions Analysis

While specific chemical reactions involving “N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide” are not available, related compounds such as fentanyl analogues have been studied extensively .Applications De Recherche Scientifique

Vasodilator Properties and Pharmacokinetics

Nicardipine hydrochloride, closely related to the chemical family of "N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide," has been identified as a potent vasodilator. A study investigated its pharmacokinetics across different species, including humans, revealing significant insights into its metabolism and systemic availability. The research highlighted the impact of dosage on plasma half-life and volume distribution, suggesting a marked first-pass effect and potential saturation of metabolic activity at higher doses (Higuchi & Shiobara, 1980).

Enhancement of Slow Wave Sleep

Pimavanserin tartrate, another compound from the same chemical family, has been studied for its ability to selectively increase slow wave sleep (SWS) in healthy adult volunteers without adversely affecting attention or vigilance. This selective serotonin 5-HT(2A) receptor inverse agonist demonstrated a consistent increase in SWS across multiple doses, indicating its potential application in sleep-related disorders and research (Ancoli-Israel et al., 2011).

Occupational Health and Environmental Exposure

Research has also delved into occupational health aspects related to the exposure to compounds within the same chemical class. For instance, a study on workers exposed to benzene, a compound structurally and functionally related to "this compound," aimed at assessing occupational hazard risks. This study employed the Environmental Protection Agency (EPA) model for risk assessment, highlighting the importance of monitoring and managing health risks in industrial settings (Lu et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as donepezil , are known to inhibit acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine .

Biochemical Pathways

If the compound acts as an acetylcholinesterase inhibitor like donepezil , it could affect cholinergic signaling pathways, impacting various physiological processes such as muscle function, learning, and memory.

Result of Action

If it acts similarly to donepezil , it could potentially increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Propriétés

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-17-8-9-18(2)21(14-17)26(24,25)22-15-19-10-12-23(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19,22H,10-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFVZNUFXAPNTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879438.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879439.png)

![N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2879444.png)

![N-(2-methylquinolin-4-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2879446.png)

![2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2879452.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2879453.png)

![4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline](/img/structure/B2879455.png)